3-(5-Methylhexan-2-yl)pteridin-4-one
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Overview
Description
3-(5-Methylhexan-2-yl)pteridin-4-one is a derivative of pteridine, a class of heterocyclic compounds containing nitrogen atoms. Pteridines are known for their diverse biological activities and are found in various natural compounds, including vitamins like folic acid and riboflavin . This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3-(5-Methylhexan-2-yl)pteridin-4-one typically involves the condensation of primary amines with phenols in the presence of a catalyst and solvent . This method aims to reduce the cost and consumption of hazardous chemicals. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient production of the compound while maintaining safety and environmental standards.
Chemical Reactions Analysis
3-(5-Methylhexan-2-yl)pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, yielding reduced forms with different pharmacological properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(5-Methylhexan-2-yl)pteridin-4-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other heterocyclic compounds, contributing to the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(5-Methylhexan-2-yl)pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer properties . The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions.
Comparison with Similar Compounds
3-(5-Methylhexan-2-yl)pteridin-4-one can be compared with other pteridine derivatives, such as:
Pterin: A naturally occurring compound with roles in enzymatic reactions.
Biopterin: Involved in the synthesis of neurotransmitters.
Neopterin: Used as a marker for immune system activation.
What sets this compound apart is its unique side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3-(5-methylhexan-2-yl)pteridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)4-5-10(3)17-8-16-12-11(13(17)18)14-6-7-15-12/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDUQOUBTVYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)N1C=NC2=NC=CN=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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